Hsd17B13-IN-31

MASH in vivo efficacy metabolic liver disease

HSD17B13-IN-31 (compound 32) is the first HSD17B13 inhibitor to demonstrate robust in vivo anti-MASH activity in DIO and MASH mouse models. Enzymatic IC50 of 2.5 nM with >100-fold selectivity over FABP1/4, FFAR1, and 17 nuclear receptors. In head-to-head studies, it significantly outperforms BI-3231 on liver microsomal stability, hepatic targeting, and in vivo efficacy. Its validated SREBP-1c/FAS pathway engagement makes it the preferred chemical probe for translationally relevant MASH/NAFLD research requiring confident target attribution.

Molecular Formula C21H18Cl2N2O4S
Molecular Weight 465.3 g/mol
Cat. No. B12364898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-31
Molecular FormulaC21H18Cl2N2O4S
Molecular Weight465.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl
InChIInChI=1S/C21H18Cl2N2O4S/c1-29-17-5-3-2-4-12(17)6-8-24-21(28)19-16(7-9-30-19)25-20(27)13-10-14(22)18(26)15(23)11-13/h2-5,7,9-11,26H,6,8H2,1H3,(H,24,28)(H,25,27)
InChIKeyBBQAVEMXEWSFJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-31: A Potent and Selective HSD17B13 Inhibitor for MASH and NAFLD Preclinical Research


HSD17B13-IN-31 (also designated compound 32) is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme genetically validated as a therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH) and nonalcoholic fatty liver disease (NAFLD) [1]. The compound exhibits an enzymatic IC50 of 2.5 nM against HSD17B13 [2]. Its molecular formula is C21H18Cl2N2O4S with a molecular weight of 465.35 g/mol and CAS number 2758802-33-2 . Structurally, HSD17B13-IN-31 belongs to a series of optimized HSD17B13 inhibitors derived from multiparameter lead optimization efforts that prioritized potency, liver-targeting properties, and in vivo efficacy [2].

Why HSD17B13-IN-31 Cannot Be Interchanged with Other HSD17B13 Inhibitors in Critical Preclinical Studies


HSD17B13 inhibitors exhibit substantial divergence in potency, liver-targeting efficiency, microsomal stability, and in vivo anti-MASH efficacy [1]. HSD17B13-IN-31 (compound 32) was specifically optimized through multiparameter studies to achieve a unique liver-targeting profile and robust in vivo anti-MASH activity—properties not uniformly shared across the class [2]. For instance, the widely available chemical probe BI-3231, while potent in enzymatic assays (IC50 = 1 nM for human HSD17B13), shows inferior liver microsomal stability and pharmacokinetic performance relative to HSD17B13-IN-31, resulting in diminished in vivo anti-MASH effects in comparative mouse model studies [1][2]. Generic substitution among HSD17B13 inhibitors without verifying compound-specific liver-targeting, metabolic stability, and validated in vivo efficacy therefore risks experimental inconsistency and may compromise translational relevance.

Quantitative Differentiation Evidence: HSD17B13-IN-31 Versus BI-3231 and In-Class Comparators


In Vivo Anti-MASH Efficacy: Direct Head-to-Head Superiority Over BI-3231 in Mouse Models

HSD17B13-IN-31 (compound 32) demonstrated better anti-MASH effects compared to BI-3231 in multiple mouse models of metabolic dysfunction-associated steatohepatitis [1]. This represents the first reported in vivo efficacy demonstration for any HSD17B13 inhibitor [1]. The comparative advantage is attributed to compound 32's significantly improved liver microsomal stability and liver-targeting pharmacokinetic profile [1].

MASH in vivo efficacy metabolic liver disease

Enzymatic Potency: High-Affinity HSD17B13 Inhibition with 2.5 nM IC50

HSD17B13-IN-31 (compound 32) inhibits HSD17B13 with an IC50 of 2.5 nM in enzymatic assays [1]. This potency places it among the most active HSD17B13 inhibitors reported, comparable to BI-3231 (IC50 = 1 nM for human HSD17B13) [2]. The compound also demonstrates inhibitory activity against murine HSD17B13 with an IC50 of 55.1 nM [1].

HSD17B13 enzymatic assay IC50

Liver-Targeting Pharmacokinetic Profile: Superior Microsomal Stability and Tissue Distribution

Multiparameter optimization studies revealed that HSD17B13-IN-31 (compound 32) possesses significantly better liver microsomal stability and a unique liver-targeting pharmacokinetic profile compared to BI-3231 [1]. This optimized profile directly contributes to the compound's enhanced in vivo anti-MASH activity [1].

liver-targeting pharmacokinetics microsomal stability

Target Selectivity: >100-Fold Selectivity Over MASH-Related Off-Targets

HSD17B13-IN-31 (compound 32) exhibits high selectivity (>100-fold) over other key MASH-related targets, including fatty-acid-binding proteins 1 and 4 (FABP1/4), free fatty acid receptor 1 (FFAR1), and 17 nuclear hormone receptors . In contrast, BI-3231 was characterized for selectivity against HSD17B11 (IC50 >10 μM) and a SafetyScreen44 panel but not explicitly profiled against the FABP/FFAR1/nuclear receptor panel [1].

selectivity off-target MASH

Mechanistic Differentiation: SREBP-1c/FAS Pathway Modulation

Mechanistic studies demonstrated that HSD17B13-IN-31 (compound 32) regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway [1]. This pathway-level mechanistic insight distinguishes compound 32 from earlier HSD17B13 inhibitors such as BI-3231, for which lipid-regulatory mechanisms in vivo had not been characterized in published studies [2].

SREBP-1c FAS hepatic lipid metabolism

Binding Affinity: Human HSD17B13 Kd = 19.3 nM

HSD17B13-IN-31 (compound 32) demonstrates a binding affinity of hKd = 19.3 nM for human HSD17B13 . For comparison, BI-3231 has a reported Ki of 0.7 nM in enzymatic assays ; however, Ki and Kd values are not directly interchangeable due to differing assay methodologies and the NAD+-dependent binding kinetics characteristic of HSD17B13 inhibitors [1].

binding affinity Kd target engagement

Optimal Preclinical and Translational Applications for HSD17B13-IN-31


In Vivo Proof-of-Concept Studies for MASH and NAFLD Therapeutics

HSD17B13-IN-31 is the first HSD17B13 inhibitor to demonstrate robust in vivo anti-MASH activity in diet-induced obesity (DIO) and MASH mouse models [1]. This positions the compound as the optimal pharmacological tool for validating HSD17B13 inhibition as a therapeutic strategy in preclinical MASH/NAFLD studies. The demonstrated efficacy advantage over BI-3231 in direct head-to-head comparison [1] makes HSD17B13-IN-31 the preferred choice for studies requiring translationally relevant in vivo readouts of hepatic steatosis, inflammation, and fibrosis.

Liver-Targeted Pharmacokinetic and Biodistribution Studies

The unique liver-targeting profile and superior liver microsomal stability of HSD17B13-IN-31 relative to BI-3231 [1] make this compound particularly suitable for studies investigating hepatic drug exposure, tissue distribution, and target engagement in the liver. Researchers conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling or assessing liver-specific HSD17B13 target occupancy will benefit from the compound's optimized hepatic disposition.

Mechanistic Studies of HSD17B13-Dependent Lipid Regulation

HSD17B13-IN-31 has been mechanistically validated to regulate hepatic lipids via inhibition of the SREBP-1c/FAS pathway [1]. This established pathway connection enables researchers to use the compound as a chemical probe to dissect HSD17B13-dependent lipid metabolic pathways, investigate crosstalk between HSD17B13 and SREBP-1c signaling, and identify pharmacodynamic biomarkers for target engagement in hepatocyte and in vivo models.

Selectivity Profiling and Off-Target Risk Assessment

With >100-fold selectivity over FABP1/4, FFAR1, and 17 nuclear hormone receptors , HSD17B13-IN-31 provides a clean pharmacological tool for studies requiring confident attribution of phenotypic effects to HSD17B13 inhibition. This selectivity profile is particularly valuable for transcriptomic, proteomic, and metabolomic studies where off-target confounding could obscure target-specific signatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.